5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one chemical properties
5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one chemical properties
An In-depth Technical Guide to 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one: Properties, Synthesis, and Characterization
Executive Summary
The pyridazinone nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4] This guide provides a comprehensive technical overview of a specific derivative, 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer field-proven insights into its physicochemical properties, a plausible and detailed synthetic pathway with mechanistic rationale, and expected analytical characteristics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazinone core, a six-membered diazine ring with a ketone group, is considered a "wonder nucleus" due to its versatile biological profile.[3][5] The ability of its derivatives to interact with a wide array of biological targets has cemented its importance as a pharmacophore in the development of novel therapeutic agents.[1][2] The substitution pattern on the pyridazinone ring allows for fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of aryl groups, halogens, and alkyl chains can significantly modulate activity, selectivity, and metabolic stability. The title compound, featuring a 4-chlorophenyl group at the 6-position, a chloro substituent at the 5-position, and N-methylation, represents a strategic combination of functionalities designed to explore specific structure-activity relationships (SAR).[1][2]
Physicochemical and Structural Properties
The fundamental chemical properties of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one are summarized below. These properties are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| Chemical Name | 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one | - |
| CAS Number | 849021-02-9 | [6] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | Derived |
| Molecular Weight | 267.11 g/mol | Calculated |
| Melting Point | 111-113 °C | [6] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
| XLogP3 (Predicted) | ~2.7 - 3.5 | Inferred from similar structures[7][8] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Pyridazine nitrogen) | Calculated |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis initiates from 3-(4-chlorobenzoyl)acrylic acid, which undergoes cyclization with methylhydrazine to form the pyridazinone ring. The subsequent step involves chlorination at the 5-position to yield the final product. This approach is efficient and provides control over the introduction of the key substituents.
Caption: Proposed synthesis of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate (Step 1) is a prerequisite for proceeding to the final chlorination step.
Step 1: Synthesis of 6-(4-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate B)
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-chlorobenzoyl)acrylic acid (0.05 mol, 1 eq.).
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Solvent and Reagent Addition: Add glacial acetic acid (100 mL) to dissolve the starting material. To this solution, add methylhydrazine (0.055 mol, 1.1 eq.) dropwise at room temperature.
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Causality: Acetic acid serves as both a solvent and a catalyst for the initial condensation reaction (imine formation). Using a slight excess of methylhydrazine ensures complete consumption of the limiting keto-acid.
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-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).
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Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization (Michael addition followed by dehydration) to form the stable pyridazinone ring.
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Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate will form.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure intermediate B .
Step 2: Synthesis of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one (Product C)
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Reactor Setup: In a fume hood, charge a 100 mL flask equipped with a reflux condenser and a calcium chloride drying tube with the intermediate B (0.04 mol, 1 eq.).
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Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (40 mL, excess) to the flask.
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Causality: POCl₃ acts as both the chlorinating agent and the solvent. It facilitates the tautomerization of the pyridazinone to its enol form, which is then converted to the chloro-derivative. This is a standard and highly effective method for chlorinating such heterocyclic systems.
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Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker within a fume hood (the reaction is highly exothermic and releases HCl gas).
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Purification: The product will precipitate as a solid. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until effervescence ceases. Collect the solid by vacuum filtration, wash with copious amounts of water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., isopropanol) to yield the final product C .
Spectroscopic and Analytical Characterization
Full characterization is crucial to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds[9], the following spectral data are predicted.
| Analysis Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.6-7.8 (d, 2H, Ar-H ortho to pyridazinone), δ ~7.4-7.5 (d, 2H, Ar-H ortho to Cl), δ ~7.2 (s, 1H, pyridazinone C4-H), δ ~3.8 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=O), δ ~145-150 (Ar-C & Pyridazinone-C), δ ~128-135 (Ar-CH & Pyridazinone-CH), δ ~40 (N-CH₃). |
| Mass Spec (EI) | Expected M⁺ peaks at m/z 266, 268, 270 with a characteristic ~9:6:1 ratio due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). |
| FT-IR (KBr, cm⁻¹) | ν ~1670 (strong, C=O stretch), ν ~1600 (C=N stretch), ν ~1580, 1490 (C=C aromatic stretch), ν ~1100 (C-Cl stretch). |
Reactivity, Applications, and Future Directions
The chemical architecture of 5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one presents several avenues for further investigation.
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Reactivity: The chlorine atom at the C5 position is a key functional handle. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, thiols, azides), enabling the creation of a chemical library for SAR studies.
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Potential Applications: Given the broad biological activities of pyridazinones, this compound is a prime candidate for screening in various assays.[3][10] Its structural similarity to known anti-inflammatory and analgesic agents suggests these as primary areas of investigation.[10] Furthermore, the chlorinated phenyl moiety is a common feature in many kinase inhibitors, pointing towards potential applications in oncology.
The logical relationship between the compound's structure and its potential is visualized below.
Caption: Relationship between structure, properties, and applications.
Conclusion
5-Chloro-6-(4-chlorophenyl)-2-methylpyridazin-3(2H)-one is a synthetically accessible compound with significant potential in medicinal chemistry. This guide has provided a detailed, practical framework for its synthesis and characterization, grounded in established chemical principles. The inherent reactivity of the C5-chloro position, combined with the proven biological relevance of the pyridazinone scaffold, makes this molecule an attractive starting point for the development of new chemical entities and therapeutic agents. Further investigation into its biological activity is highly warranted.
References
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